molecular formula C16H11N3OS B2438473 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 852691-84-0

2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

Cat. No.: B2438473
CAS No.: 852691-84-0
M. Wt: 293.34
InChI Key: YOSDDSNXVDSTLC-UHFFFAOYSA-N
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Description

2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is part of the quinazoline family, known for their wide range of biological and pharmacological properties .

Preparation Methods

The synthesis of 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one involves several steps. One common method includes the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine under specific reaction conditions . The formation of two heterocycles in a one-pot procedure is a notable feature of this synthesis method . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production.

Chemical Reactions Analysis

2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides

Scientific Research Applications

2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activity, making it a candidate for studies on its effects on different biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its pharmacological properties.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is unique compared to other similar compounds due to its specific structural features and biological activity. Similar compounds include:

    2,3-Dihydroimidazo[1,2-c]quinazolin-5-amines: These compounds share a similar core structure but differ in their substituents and biological activity.

    Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

852691-84-0

Molecular Formula

C16H11N3OS

Molecular Weight

293.34

IUPAC Name

2-phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C16H11N3OS/c20-15-13(10-6-2-1-3-7-10)18-14-11-8-4-5-9-12(11)17-16(21)19(14)15/h1-9,13,18H

InChI Key

YOSDDSNXVDSTLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

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